molecular formula C12H18N2O B1529368 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol CAS No. 1340306-85-5

1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Cat. No. B1529368
M. Wt: 206.28 g/mol
InChI Key: ZTYBAOXAMOFDGB-UHFFFAOYSA-N
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Description

“1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol”, also known as “1-(2-aminomethylbenzyl) pyrrolidin-3-ol”, is a chemical compound. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 . The compound belongs to the class of pyrrolidines , which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” is characterized by a pyrrolidine ring, a common feature in many biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule . The presence of the aminomethyl group allows for further functionalization, making “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” a valuable starting point for the synthesis of various pharmacologically active molecules. Its versatility can be harnessed to develop new drugs with target selectivity, potentially leading to treatments for a range of human diseases.

Biological Activity Profiling

Compounds containing the pyrrolidine ring have been shown to possess a wide range of biological activities . By incorporating “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” into new molecules, researchers can explore its effects on different biological targets. This can include studying its binding affinity to various receptors and enzymes, which is crucial for understanding its potential therapeutic applications.

Structural Diversity in Pharmacophore Modeling

The saturated nature of the pyrrolidine ring allows for increased three-dimensional coverage in molecular modeling, a phenomenon known as "pseudorotation" . This structural diversity is beneficial in pharmacophore modeling, where the compound can be used to generate a variety of spatial arrangements. These arrangements can then be screened for their interaction with biological targets, aiding in the design of new drugs.

Stereochemistry and Enantioselectivity

Stereochemistry plays a significant role in the biological activity of drug molecules. The stereogenic centers in “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” can lead to different biological profiles depending on the spatial orientation of substituents . This property is particularly important when designing drugs that must interact with enantioselective proteins, as the different stereoisomers may bind differently, resulting in varied efficacy and safety profiles.

Lead Optimization in Drug Development

During the drug development process, lead optimization is a critical step where the chemical structure of lead compounds is modified to improve their pharmacological properties. “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” can serve as a lead structure for optimization, where its aminomethyl group can be altered to enhance drug-like properties such as potency, selectivity, and ADME/Tox profiles .

Synthesis of Bioactive Molecules

The compound can be used as a precursor in the synthesis of bioactive molecules, particularly those with the indole nucleus, which has shown a wide range of clinical and biological applications . By manipulating the functional groups and exploring different synthetic pathways, researchers can create a variety of indole derivatives with potential as new therapeutic agents.

Future Directions

The future directions for the study and application of “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” and similar pyrrolidine compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYBAOXAMOFDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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